3-(3-Aminophenyl)-5-nitrobenzoic acid
Description
3-(3-Aminophenyl)-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group at position 5 and an aminophenyl group at position 2. Key applications of such compounds include roles in medicinal chemistry (e.g., enzyme inhibitors) and materials science (e.g., metal-organic frameworks) .
Properties
IUPAC Name |
3-(3-aminophenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(6-9)15(18)19/h1-7H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENZVCHKUZPGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688661 | |
| Record name | 3'-Amino-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-73-1 | |
| Record name | 3'-Amino-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-5-nitrobenzoic acid typically involves a multi-step process:
Nitration: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Amination: The nitrobenzoic acid is then subjected to a reduction reaction to convert the nitro group to an amino group. This can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like bromine or sulfuric acid.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-(3-Aminophenyl)-5-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is used in the development of advanced materials, such as polymers and dyes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis focuses on compounds sharing the 5-nitrobenzoic acid core but differing in substituents, highlighting how structural variations influence properties and applications.
Substituent Variations on the Benzoic Acid Core
Table 1: Key Structural Analogues and Their Properties
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